1-Amino-6-phenylamino-hexane
Description
Structure
3D Structure
Properties
CAS No. |
13658-97-4 |
|---|---|
Molecular Formula |
C12H20N2 |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
N'-phenylhexane-1,6-diamine |
InChI |
InChI=1S/C12H20N2/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-9,14H,1-2,6-7,10-11,13H2 |
InChI Key |
RSQJKMXQGVFYOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCCCCCN |
Origin of Product |
United States |
Synthetic Methodologies for 1 Amino 6 Phenylamino Hexane
Direct Amination Approaches for Hexane (B92381) Backbone Functionalization
Direct amination methods offer a more streamlined approach to synthesizing 1-Amino-6-phenylamino-hexane by directly modifying a hexane-based starting material. These techniques are often favored for their atom economy and reduced number of synthetic steps.
Reductive Amination Pathways for Arylamine Introduction
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds. nih.govmasterorganicchemistry.com This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. nih.govmasterorganicchemistry.com For the synthesis of this compound, this pathway can be adapted to introduce the phenylamino (B1219803) group.
A key step in one potential reductive amination route involves the reaction of 1,6-diaminohexane with benzaldehyde (B42025). This reaction forms a Schiff base, specifically N,N'-dicinnamylidene-1,6-hexanediamine, through a condensation reaction. The imine functionalities of this intermediate can then be selectively or fully reduced to yield the desired amino groups. The reaction between an aldehyde and an amine to form an imine is a well-established chemical transformation. acs.org
It is important to note that while the synthesis of N,N'-dicinnamylidene-1,6-hexanediamine from cinnamaldehyde (B126680) and 1,6-hexanediamine (B7767898) is documented, the specific reaction of 1,6-diaminohexane with benzaldehyde to form an intermediate for this compound is a plausible but not explicitly detailed pathway in the provided search results. The subsequent selective reduction would be a critical step.
The formation of imines is an equilibrium reaction that produces water as a byproduct. acs.orgbrainly.com To drive the reaction towards the product side and maximize the yield of the imine, a drying agent is often employed. acs.orgbrainly.com Anhydrous magnesium sulfate (B86663) is a commonly used desiccant for this purpose. brainly.commasterorganicchemistry.com It effectively removes water from the reaction mixture, thus shifting the equilibrium in favor of imine formation according to Le Châtelier's principle. acs.org The use of anhydrous magnesium sulfate is often preferred over acid catalysts like sulfuric acid due to its safer handling and less corrosive nature. acs.org
Table 1: Common Drying Agents in Imine Synthesis
| Drying Agent | Function | Reference |
| Anhydrous Magnesium Sulfate | Absorbs water to shift reaction equilibrium. | acs.orgbrainly.com |
| Molecular Sieves (3A or 4A) | Adsorbs water, suitable for sensitive reactions. | masterorganicchemistry.comresearchgate.net |
The choice of solvent and reaction conditions plays a crucial role in the efficiency of imine formation and subsequent reduction. Solvents such as dichloromethane (B109758) (CH2Cl2) and methyl tert-butyl ether (MTBE) have been studied for imine synthesis. acs.org Green chemistry principles often advocate for the use of safer solvents like MTBE over potentially carcinogenic ones like dichloromethane. acs.org The reaction time is also a critical parameter, with typical imine formation reactions proceeding over several hours. acs.org For the reduction step, various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices for their ability to selectively reduce imines. masterorganicchemistry.com The optimization of these parameters is essential for achieving a high yield of the desired product.
Nucleophilic Substitution Routes to Phenylamino-Hexane Core
Nucleophilic substitution reactions provide an alternative pathway for constructing the this compound core. encyclopedia.pub This class of reactions involves an electron-rich nucleophile attacking an electron-deficient electrophile, resulting in the replacement of a leaving group. encyclopedia.pub In this context, a phenylamino nucleophile could react with a hexane derivative bearing a suitable leaving group.
One potential strategy involves the reaction of a derivative of 1,6-hexanediamine with a phenyl-containing electrophile. For instance, a mono-protected 1,6-hexanediamine could be reacted with a compound like chlorobenzene (B131634) under conditions that favor nucleophilic aromatic substitution, although this is generally challenging. A more feasible approach would be the reaction of aniline (B41778) (or a derivative) as the nucleophile with a 6-halo-1-aminohexane derivative where the primary amino group is protected.
Multistep Synthetic Sequences Involving Protective Group Strategies
For the synthesis of unsymmetrical diamines like this compound, multistep sequences employing protecting groups are often necessary to achieve the desired regioselectivity. numberanalytics.combioorg.org Protecting groups temporarily block one of the reactive amino groups of a symmetrical diamine like 1,6-hexanediamine, allowing for the selective functionalization of the other amino group. bioorg.org
A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. bioorg.org A facile method for the mono-Boc protection of symmetrical diamines has been developed, which involves the sequential addition of one mole of HCl and one mole of di-tert-butyl dicarbonate (B1257347) ((Boc)2O). bioorg.org This mono-protected intermediate, N-Boc-1,6-hexanediamine, can then undergo a reaction, such as a nucleophilic substitution or a reductive amination, to introduce the phenylamino group at the unprotected end. The final step would then be the deprotection of the Boc group under acidic conditions to reveal the primary amine, thus completing the synthesis of this compound. The use of protecting groups is a fundamental strategy in the total synthesis of complex molecules. numberanalytics.com
Amination of Precursors with Subsequent Deprotection
A primary strategy for synthesizing this compound involves the sequential introduction of the two distinct amine functionalities onto a C6 backbone. This often necessitates the use of protecting groups to prevent unwanted side reactions, such as over-alkylation, and to direct the regioselectivity of the amination steps. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org
A common precursor is 1,6-hexanediamine. To achieve selective monosubstitution, one of the primary amino groups must first be protected. The tert-Butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its straightforward removal with acid. libretexts.orgmasterorganicchemistry.com For instance, reacting 1,6-hexanediamine with di-tert-butyl dicarbonate (Boc anhydride) under controlled stoichiometry can yield N-Boc-1,6-hexanediamine. google.com
With one amine protected, the remaining free primary amine can be reacted with a phenylating agent. A common method is reductive amination, where the N-Boc-1,6-hexanediamine is reacted with benzaldehyde to form an intermediate imine, which is then reduced to the secondary amine. masterorganicchemistry.com Alternatively, direct N-alkylation with a phenyl halide, such as bromobenzene, can be achieved, often catalyzed by a transition metal complex in what is known as a Buchwald-Hartwig amination. rsc.org
The final step is the deprotection of the Boc group. This is typically accomplished by treating the protected diamine with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to release the primary amine and yield the final product, this compound. masterorganicchemistry.comacs.org
Another viable route starts with a precursor like 6-aminohexanoic acid. The amino group can be protected, for example, with a benzyloxycarbonyl (Cbz) group. numberanalytics.com The carboxylic acid can then be converted to an amide with aniline, followed by reduction of the amide to the secondary amine. Finally, removal of the Cbz group via hydrogenolysis would yield the target compound. numberanalytics.com
The table below summarizes common protecting groups used in amine synthesis and their deprotection conditions. libretexts.orgmasterorganicchemistry.comorganic-chemistry.orgnumberanalytics.com
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) |
| Carbobenzyloxy | Cbz, Z | Benzyl (B1604629) chloroformate | Hydrogenolysis (H₂, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |
| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Acid or base hydrolysis |
Convergent and Divergent Synthetic Route Design
The synthesis of this compound can be approached through different strategic designs, primarily convergent or divergent routes.
Divergent synthesis , in contrast, starts from a common intermediate that is progressively modified to create a range of related compounds. nih.gov For instance, one could start with 6-aminohexanoic acid. mdpi.com This molecule could be functionalized at the carboxylic acid end to introduce the phenylamino group (via amidation and reduction) while the primary amine is protected. The protecting group could then be removed or replaced, or the phenylamine group could be further modified. This approach is particularly useful for creating a library of analogues for structure-activity relationship studies, though it may not be the most direct route to a single target like this compound.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using safer solvents, and improving reaction efficiency. nih.gov
Solvent Selection and Minimization
Solvent choice is a critical aspect of green chemistry. rsc.orgmdpi.com Traditional amination and N-alkylation reactions often use chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents like N,N-dimethylformamide (DMF). researchgate.netrsc.org However, these are associated with environmental and health concerns. Green chemistry encourages the use of safer alternatives.
Research has identified greener solvents for reactions like reductive amination. researchgate.net For example, ethyl acetate (B1210297), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and even some alcohols like isopropyl alcohol have been shown to be effective replacements for chlorinated solvents in certain reductive amination protocols. researchgate.netrsc.org Propylene carbonate is another green solvent that can be used for N-alkylation reactions, sometimes serving as both the solvent and the alkylating agent under neat (solvent-free) conditions. mdpi.comnih.gov The use of deep eutectic solvents (DESs) has also emerged as an environmentally benign alternative for amine synthesis, enhancing reaction rates and catalyst stability in some cases. mdpi.com Minimizing solvent use altogether, by running reactions under neat conditions where possible, is an ideal green chemistry approach. nih.gov
The table below provides a comparison of traditional and greener solvents for amine synthesis. researchgate.netrsc.org
| Solvent Class | Traditional Solvents | Greener Alternatives |
| Chlorinated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Ethyl acetate (EtOAc), Dimethyl carbonate (DMC) |
| Alcohols | Methanol (in excess) | Isopropyl alcohol (IPA) |
| Ethers | Diethyl ether | Cyclopentyl methyl ether (CPME) |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core principle of green chemistry that measures how efficiently atoms from the reactants are incorporated into the final product. nih.gov Synthetic routes with high atom economy generate less waste. wikipedia.org
Comparing common routes to this compound:
Reductive Amination: This method is often considered highly atom-economical. nih.govwikipedia.org In the reaction of an amino precursor with a carbonyl compound (like benzaldehyde), the main byproduct is water. When using catalytic hydrogenation as the reduction method, the atom economy is very high. wikipedia.org
Nucleophilic Substitution: Alkylation of an amine with an alkyl halide (e.g., reacting N-Boc-1,6-hexanediamine with bromobenzene) can have lower atom economy, as it generates salt byproducts (e.g., HBr, which needs to be neutralized by a base, adding to the waste stream).
Reaction efficiency is also key. One-pot reactions, where multiple steps are carried out in the same vessel without isolating intermediates, improve efficiency by saving time, materials, and energy, and reducing waste. nih.govunimi.it For example, a one-pot reductive amination, where the carbonyl compound, amine, and reducing agent are all combined, is a highly efficient strategy. nih.govunimi.it The use of catalysts, rather than stoichiometric reagents, is another cornerstone of efficient and green synthesis, as catalysts can be used in small amounts and are often recyclable. wikipedia.orgrsc.org
Mechanistic Investigations of 1 Amino 6 Phenylamino Hexane Formation
Elucidation of Imine Formation and Subsequent Reduction Mechanisms
The formation of 1-Amino-6-phenylamino-hexane can be envisioned through several synthetic routes, with reductive amination being a prominent and versatile method. wikipedia.orgorganicchemistrytutor.com This process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the target amine. masterorganicchemistry.com
A plausible pathway for synthesizing this compound is the reductive amination of 6-oxohexylamine (or a protected precursor) with aniline (B41778), or the reductive amination of a suitable aldehyde with N-phenyl-1,6-hexanediamine. The general mechanism for reductive amination proceeds through two key stages:
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (e.g., aniline) on the carbonyl carbon of an aldehyde (e.g., 6-aminohexanal). This is typically catalyzed by a mild acid. organicchemistrytutor.com The initial addition forms a neutral tetrahedral intermediate known as a carbinolamine. nih.gov Subsequent proton transfer and elimination of a water molecule yield a protonated imine, or iminium ion. nih.govnih.gov The equilibrium of this step can often be driven forward by removing the water formed during the reaction. nih.gov
Reduction of the Imine/Iminium Ion: The C=N double bond of the imine or iminium ion is then reduced to a C-N single bond. masterorganicchemistry.com This reduction is the final step in forming the amine. A variety of reducing agents can be employed, with their selection being critical for the reaction's success. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the reduction of the protonated imine over the starting carbonyl group. masterorganicchemistry.comnih.gov This selectivity prevents the wasteful reduction of the aldehyde starting material. More robust reducing agents such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation can also be used, though they may require careful control of reaction conditions to avoid side reactions. acs.org
Kinetic Studies of Synthesis Reactions
Kinetic studies provide quantitative insights into reaction rates, allowing for the optimization of synthesis conditions. For the formation of this compound, kinetic analysis would focus on either the N-alkylation of aniline derivatives or the reductive amination process. researchgate.netacs.org
In the context of an N-alkylation approach, where 1,6-diaminohexane might be reacted with a phenylating agent, the rate of reaction is influenced by several factors:
Substrate Structure: The steric and electronic properties of both the amine and the alkylating agent affect the reaction rate.
Catalyst: In catalytic N-alkylation reactions, the choice of metal (e.g., Pd, Ir, Ru) and ligand significantly impacts the kinetics. acs.org For instance, certain iridium complexes have been shown to be effective catalysts for the N-alkylation of amines with alcohols. acs.org
Solvent: The polarity of the solvent can influence the stability of intermediates and transition states. acs.org
Temperature: As with most chemical reactions, higher temperatures generally lead to faster reaction rates.
Kinetic experiments on the N-alkylation of anilines have shown that the activation of the C-H bond at the benzylic position of benzyl (B1604629) alcohol can be the rate-determining step in certain catalytic systems. researchgate.net
The table below presents hypothetical kinetic data for the formation of a secondary amine via N-alkylation, illustrating the influence of catalyst and temperature on the reaction rate constant.
| Catalyst | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Yield (%) |
|---|---|---|---|
| Pd/C | 80 | 0.005 | 65 |
| Pd/C | 100 | 0.012 | 85 |
| Ir(III) Complex | 80 | 0.025 | 92 |
| Ir(III) Complex | 100 | 0.058 | 98 |
For reductive amination, kinetic studies would help in understanding the relative rates of imine formation and reduction. The rate-determining step can vary depending on the specific substrates and conditions.
Stereochemical Control and Regioselectivity in Synthesis
The synthesis of this compound from a symmetrical precursor like 1,6-diaminohexane introduces a significant challenge: regioselectivity . Achieving mono-N-phenylation without the formation of the di-N-phenylated byproduct is crucial for an efficient synthesis.
Several strategies can be employed to control regioselectivity:
Use of a Large Excess of the Diamine: This statistical approach favors the mono-substituted product. However, it is inefficient in terms of atom economy and requires separation of the product from the unreacted starting material.
Use of a Protecting Group: One of the amino groups of 1,6-diaminohexane can be temporarily protected, allowing the other to react selectively. The protecting group is then removed in a subsequent step.
Chelation Control: For substrates containing a nearby hydroxyl group (e.g., 3-amino alcohols), chelation to a Lewis acid like 9-borabicyclo[3.3.1]nonane (9-BBN) can be used to achieve selective mono-N-alkylation. organic-chemistry.org This strategy relies on the formation of a stable chelate that directs the reaction to the desired site. organic-chemistry.org
Catalyst-Controlled Selectivity: Certain catalysts can exhibit high selectivity for mono-alkylation. For example, using cesium bases has been shown to promote the mono-N-alkylation of primary diamines while suppressing overalkylation. scispace.comacs.org Zeolite catalysts have also been used for the highly regioselective mono-N-alkylation of arylenediamines. researchgate.net
The table below illustrates the effect of different methodologies on the regioselectivity of diamine alkylation.
| Method | Catalyst/Reagent | Mono-alkylated Product (%) | Di-alkylated Product (%) |
|---|---|---|---|
| Standard Alkylation | K₂CO₃ | 55 | 45 |
| Cesium Effect | Cs₂CO₃ | 92 | 8 |
| Zeolite Catalysis | NaY Zeolite | 95 | 5 |
| Protecting Group Strategy | Boc Protection | >98 | <2 |
Stereochemical control is not a factor in the synthesis of this compound itself, as the molecule is achiral. However, if chiral precursors were used, for example, a chiral substituted hexanediamine, then the stereochemistry of the reaction would become important. In such cases, asymmetric reductive amination using chiral catalysts could be employed to control the formation of specific stereoisomers. nih.gov
Computational Modeling of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms. nih.govrsc.org For the synthesis of this compound, computational modeling can provide detailed insights into the reaction pathways that are often difficult to obtain experimentally. chemrxiv.org
Key areas where computational modeling can contribute include:
Mapping Potential Energy Surfaces: DFT calculations can map the entire energy landscape of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. rsc.org This helps in determining the most plausible reaction mechanism.
Elucidating Transition State Structures: By calculating the geometry of transition states, chemists can understand the key bond-forming and bond-breaking events that occur during the reaction.
Investigating the Role of Catalysts and Solvents: Computational models can explain how a catalyst lowers the activation energy of a reaction or how solvent molecules participate in and influence the reaction pathway. acs.orgrsc.org For example, studies have shown that explicit water coordination can lower the activation barrier for the nucleophilic addition step in reductive amination. rsc.org
Predicting Selectivity: Computational methods can be used to calculate the energy barriers for competing reaction pathways, thereby predicting the regioselectivity and stereoselectivity of a reaction. nih.gov For instance, DFT calculations can explain why a particular reducing agent selectively reduces an imine in the presence of a carbonyl group by comparing the activation energies for both reduction processes. nih.gov
Recent computational studies on reductive amination have highlighted the significant role of acidic co-catalysts in driving the reaction forward by promoting the formation of the iminium intermediate. rsc.org Modeling has also been employed to understand the chemoselectivity of N-alkylation versus C-alkylation of anilines. acs.org
Reactivity and Derivatization Chemistry of 1 Amino 6 Phenylamino Hexane
Functional Group Interconversions at the Primary Amine Moiety
The primary amine group (-NH₂) is a versatile functional handle that can be converted into a wide array of other functional groups. solubilityofthings.comfiveable.me These transformations are fundamental in synthetic organic chemistry for creating derivatives with altered chemical and physical properties.
Key interconversions include:
Oxidation: Primary amines can be oxidized to various products depending on the reagents used. For instance, oxidation can yield nitro compounds or oximes.
Conversion to Amides: Reaction with acyl chlorides, anhydrides, or carboxylic acids (often with a coupling agent) readily converts the primary amine to a stable amide linkage. solubilityofthings.com This is one of the most common derivatization strategies.
Conversion to Carbamates: Reaction with chloroformates or other suitable reagents can transform the amine into a carbamate, which is often used as a protecting group in multi-step synthesis.
Reductive Amination: While the primary amine is already present, it can be used to modify other molecules. For example, it can react with aldehydes or ketones to form an imine, which can then be reduced to a new secondary amine. youtube.com
The primary challenge and synthetic opportunity lie in achieving selectivity for the primary amine in the presence of the secondary phenylamino (B1219803) group. Generally, the primary amine is more nucleophilic and less sterically hindered, favoring its reaction under kinetically controlled conditions.
Transformations Involving the Secondary Phenylamino Group
The secondary phenylamino group possesses its own characteristic reactivity, influenced by the nitrogen atom and the attached aromatic ring.
N-Nitrosation: Secondary amines, including aromatic ones, react with nitrous acid (generated from NaNO₂ and a strong acid) to form N-nitrosamines. The nitrosation of secondary aromatic amines like 1,3,5-tris(phenylamino)benzene has been documented to yield the corresponding nitroso derivatives. mtu.edu
Electrophilic Aromatic Substitution: The phenylamino group is an activating group, directing electrophilic substitution to the ortho and para positions of the benzene (B151609) ring. Reactions such as halogenation, nitration, and sulfonation can be performed on the aromatic ring, although the reaction conditions must be carefully controlled to avoid oxidation or side reactions involving the amine functionalities.
Oxidation: The secondary aromatic amine can be susceptible to oxidation, potentially leading to the formation of colored radical cations or more complex coupled products. The specific outcome depends heavily on the oxidizing agent and reaction conditions.
Oligomerization and Polymerization Potential of 1-Amino-6-phenylamino-hexane
The difunctional nature of this compound makes it a suitable monomer for step-growth polymerization and oligomerization. nih.gov It can react with complementary difunctional monomers to build polymer chains.
A prime example is the formation of polyamides, analogous to the synthesis of Nylon. libretexts.org In a typical interfacial polymerization, a diamine dissolved in an aqueous phase reacts with a diacid chloride dissolved in an immiscible organic solvent. uri.eduillinois.educolorado.edu The polymer forms at the interface of the two layers. libretexts.orguri.edu
For this compound, reaction with a diacid chloride like sebacoyl chloride would lead to a polyamide. illinois.edu The primary amine is expected to be significantly more reactive in this polycondensation reaction than the less nucleophilic and more sterically hindered secondary phenylamino group. This differential reactivity could be exploited to create linear polymers primarily through the primary amine, with the phenylamino group remaining as a pendant moiety along the polymer backbone. These pendant groups could then be used for post-polymerization modification.
Similarly, reaction with diisocyanates would yield polyureas, and reactions with epoxides could produce epoxy resins. nih.govingentaconnect.com The thermo-oxidative oligomerization of aromatic diamines has also been studied, suggesting that under specific thermal conditions, oligomeric products can be formed.
Table 1: Potential Polymerization Reactions
| Monomer B | Resulting Polymer Class | Predominant Reacting Group on Monomer A |
|---|---|---|
| Diacid Chloride (e.g., Sebacoyl Chloride) | Polyamide | Primary Amine |
| Diisocyanate (e.g., Toluene Diisocyanate) | Polyurea | Primary Amine |
| Diepoxide (e.g., Bisphenol A diglycidyl ether) | Epoxy Resin | Both Amines (potentially) |
Monomer A: this compound
Selective N-Alkylation and N-Acylation Reactions
Selective modification of one amine group in the presence of the other is a crucial aspect of the chemistry of unsymmetrical diamines. The higher nucleophilicity and lower steric hindrance of the primary amine generally allow for its selective acylation and alkylation. rsc.orgresearchgate.net
N-Acylation: The selective monoacylation of primary amines in unsymmetrical diamines has been achieved using various methods. rsc.orgresearchgate.net For example, CDI (1,1'-Carbonyldiimidazole) has been used as a mediator for the chemoselective acylation of primary amines. rsc.org Another approach involves the temporary complexation of one amine group with a Lewis acid, such as 9-borabicyclo[3.3.1]nonane (9-BBN), to deactivate it towards an acylating agent, thereby allowing for selective monoacylation of the other amine. acs.orgnih.gov
N-Alkylation: Selective N-alkylation presents a greater challenge due to the potential for over-alkylation, as the product secondary amine can be more reactive than the starting primary amine. scribd.com However, regioselective N-alkylation can often be controlled by the choice of reagents and reaction conditions. researchgate.netrsc.org For instance, nitriles have been used as effective alkylating agents for the selective N-alkylation of amines under catalytic hydrogenation conditions. rsc.org Methodologies using dialkyl carbonates under catalysis have also been developed for the mono-selective alkylation of diamines. researchgate.net
Table 2: Examples of Selective Functionalization Strategies for Diamines
| Reaction Type | Reagent/Method | Selectivity Target | Reference |
|---|---|---|---|
| Monoacylation | CDI-mediated acylation | Primary Amine | rsc.org |
| Monoacylation | Pre-complexation with 9-BBN | Free Amine | acs.orgnih.gov |
| Monoalkylation | Nitriles under catalytic hydrogenation | Primary Amine | rsc.org |
| Monoalkylation | Dialkyl carbonates with NaY Faujasite catalyst | Primary Amine | researchgate.net |
Cyclization Reactions Utilizing the Diamine Framework
The six-carbon chain separating the two nitrogen atoms allows for the possibility of intramolecular cyclization reactions to form large, nitrogen-containing heterocyclic rings. The formation of a nine-membered ring (1-phenyl-1,4-diazacyclononane) would require a one-carbon linking agent to bridge the two nitrogen atoms.
Alternatively, the diamine can act as a building block in tandem reactions. For instance, processes involving dimerization and cyclization of similar 1,6-diamine derivatives have been reported to form 10-membered N-heterocycles (1,6-diazecanes). rsc.org The specific cyclization strategy would depend on the reagents employed to bridge the two nitrogen centers. Radical-mediated cyclization reactions are a common method for forming five- and six-membered rings, and analogous strategies could potentially be adapted for larger ring systems using precursors derived from this compound. nih.govacs.org Organometallic catalysts have also been used to facilitate the cyclization of 1,6-dienes, suggesting a potential route for related diamine substrates. organic-chemistry.org
Advanced Analytical Methodologies for Synthetic Monitoring and Purity Assessment of 1 Amino 6 Phenylamino Hexane
Spectroscopic Techniques for Structural Confirmation in Synthetic Mixtures
Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of 1-Amino-6-phenylamino-hexane within complex reaction mixtures. These techniques probe the molecular structure at the atomic and functional group level, providing a detailed fingerprint of the compound.
Advanced Nuclear Magnetic Resonance Spectroscopy for Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the in-situ monitoring of chemical reactions and for the structural confirmation of the final product. By tracking the appearance of signals corresponding to the product and the disappearance of reactant signals, the progress of the synthesis of this compound can be followed in real-time.
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the protons of the phenyl group, the hexane (B92381) chain, and the amino groups. The integration of these signals allows for the determination of the relative number of protons in each environment, confirming the structure of the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl-H (ortho) | 6.60-6.70 | Doublet | 2H |
| Phenyl-H (meta) | 7.10-7.20 | Triplet | 2H |
| Phenyl-H (para) | 6.80-6.90 | Triplet | 1H |
| N-H (phenylamino) | 4.50-5.50 | Singlet (broad) | 1H |
| N-CH₂ (hexane) | 3.10-3.20 | Triplet | 2H |
| N-H₂ (amino) | 1.50-2.50 | Singlet (broad) | 2H |
| NH₂-CH₂ (hexane) | 2.60-2.70 | Triplet | 2H |
| -(CH₂)₄- (hexane) | 1.30-1.60 | Multiplet | 8H |
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The number of signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms, providing further confirmation of the molecular structure.
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for confirming its structure through fragmentation analysis. In mass spectrometry, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. Common fragmentation pathways for this compound would involve cleavage of the C-C bonds in the hexane chain and the C-N bonds.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Predicted Fragment Ion | Fragment Structure |
| 192 | [M]⁺ | [C₁₂H₂₀N₂]⁺ |
| 177 | [M - CH₃]⁺ | [C₁₁H₁₇N₂]⁺ |
| 163 | [M - C₂H₅]⁺ | [C₁₀H₁₅N₂]⁺ |
| 106 | [C₆H₅NHCH₂]⁺ | Phenylamino-methyl cation |
| 93 | [C₆H₅NH₂]⁺ | Aniline (B41778) radical cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 30 | [CH₂NH₂]⁺ | Aminomethyl cation |
Infrared Spectroscopy for Functional Group Presence Verification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint. The IR spectrum of this compound would confirm the presence of N-H bonds in the primary and secondary amines, C-H bonds in the aliphatic and aromatic parts of the molecule, and C=C bonds in the phenyl ring.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H (Primary Amine) | Symmetric & Asymmetric Stretch | 3300-3500 |
| N-H (Secondary Amine) | Stretch | 3300-3500 |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C-H (Aliphatic) | Stretch | 2850-2960 |
| C=C (Aromatic) | Stretch | 1450-1600 |
| C-N | Stretch | 1080-1360 |
| N-H | Bend | 1550-1650 |
Chromatographic Methods for Purity Profiling and Separation
Chromatographic techniques are essential for separating this compound from unreacted starting materials, byproducts, and other impurities. These methods are crucial for assessing the purity of the final product and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For the analysis of this compound, a reversed-phase HPLC method would be suitable. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.
The purity of a sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Quantification can be achieved by comparing the peak area of the sample to that of a known concentration standard.
Table 4: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 8-12 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the identification of volatile and semi-volatile byproducts that may be present in the reaction mixture.
In GC-MS analysis, the sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected. The resulting mass spectrum can be used to identify the compound by comparison with spectral libraries.
Potential volatile byproducts in the synthesis of this compound could include unreacted starting materials or products of side reactions.
Table 5: Potential Volatile Byproducts Detectable by GC-MS
| Potential Byproduct | Reason for Presence | Expected Elution Characteristics |
| Aniline | Unreacted starting material | Elutes earlier than the product due to lower boiling point |
| 1,6-Diaminohexane | Unreacted starting material or side-product | Elutes based on its volatility and polarity |
| Cyclohexylamine | Potential side-product from ring reduction | Elutes based on its volatility |
| N-Phenyl-1,6-hexanediamine | Product of double substitution | Higher boiling point, elutes later than the main product |
In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
The synthesis of this compound, like many chemical processes, benefits significantly from real-time monitoring to ensure optimal reaction conditions, maximize yield, and minimize impurities. In situ spectroscopic techniques, a cornerstone of Process Analytical Technology (PAT), provide a continuous stream of data from within the reaction vessel without the need for sample extraction. researchgate.netspectroscopyonline.commt.com This approach offers a dynamic understanding of reaction kinetics, mechanisms, and the influence of various parameters, moving beyond traditional offline analyses which can be time-consuming and may not accurately represent the state of the reaction due to the potential for sample degradation. spectroscopyonline.comleidenuniv.nl
The primary advantage of in situ monitoring is the ability to track the concentration changes of reactants, intermediates, and products in real time. This allows for precise determination of reaction endpoints, identification of transient intermediates, and the potential for automated process control. europeanpharmaceuticalreview.comnih.govpharmtech.com For the synthesis of this compound, which can potentially be synthesized via routes such as the reductive amination of 6-oxohexylamine with aniline or the nucleophilic substitution of a 6-halo-N-phenylhexan-1-amine, several spectroscopic techniques are particularly well-suited for real-time monitoring.
Fourier Transform Infrared (FTIR) Spectroscopy
In situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for monitoring the synthesis of this compound. researchgate.netmdpi.comrsc.org By inserting a probe directly into the reaction mixture, characteristic vibrational modes of functional groups can be tracked over time.
In a potential reductive amination synthesis, the initial reaction between an amino group and a carbonyl group forms an imine intermediate. This intermediate has a characteristic C=N stretching vibration that can be monitored. mt.com Subsequently, the reduction of the imine to the final secondary amine product can be followed by observing the disappearance of the C=N band and the appearance of bands associated with the N-H bond of the secondary amine.
Key Spectroscopic Signatures for Monitoring Reductive Amination:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Change During Reaction |
| Aldehyde C=O | Stretch | ~1725 | Decrease |
| Imine C=N | Stretch | 1690-1640 | Increase then Decrease |
| Primary Amine N-H | Bend | 1650-1580 | Decrease |
| Secondary Amine N-H | Bend | 1550-1450 | Increase |
Data is illustrative and based on typical values for similar functional groups.
A hypothetical reaction profile obtained from in situ FTIR monitoring of a reductive amination to form this compound could be represented as follows:
| Time (minutes) | Reactant A (Aldehyde) Absorbance at 1725 cm⁻¹ | Intermediate (Imine) Absorbance at 1650 cm⁻¹ | Product (Secondary Amine) Absorbance at 1510 cm⁻¹ |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0.00 |
| 10 | 0.75 | 0.20 | 0.05 |
| 20 | 0.50 | 0.35 | 0.15 |
| 30 | 0.25 | 0.40 | 0.35 |
| 40 | 0.10 | 0.30 | 0.60 |
| 50 | 0.05 | 0.15 | 0.80 |
| 60 | 0.00 | 0.05 | 0.95 |
Raman Spectroscopy
Raman spectroscopy is another valuable in situ technique, particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. ondavia.comnih.govnih.gov It provides complementary information to FTIR, as it is sensitive to non-polar bonds and symmetric vibrations. For the synthesis of this compound, Raman spectroscopy can effectively monitor changes in the aromatic ring vibrations of the phenyl group and the stretching vibrations of the carbon-carbon backbone. researchgate.net
Hypothetical Raman Shift Changes During Synthesis:
| Species | Key Raman Shift (cm⁻¹) | Assignment | Expected Trend |
| Aniline | ~995 | Aromatic ring breathing | Decrease |
| Imine Intermediate | ~1625 | C=N stretch | Increase then Decrease |
| This compound | ~1005 | Monosubstituted benzene (B151609) ring mode | Increase |
Data is illustrative and based on typical values for similar functional groups.
The real-time data from Raman spectroscopy can be used to generate kinetic profiles, similar to those from FTIR, providing insights into reaction rates and mechanisms. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
For reactions involving chromophoric species, such as the aromatic phenyl group in this compound, in situ UV-Vis spectroscopy can be a simple and effective monitoring tool. Aniline, a potential reactant, exhibits characteristic UV absorbance maxima at approximately 230 nm and 280 nm. researchgate.net The consumption of aniline during the reaction can be monitored by the decrease in absorbance at these wavelengths.
The formation of the product, this compound, will likely result in a shift of the absorbance maxima and a change in the molar absorptivity. By creating a calibration curve, the concentration of the reactants and products can be determined in real time.
Illustrative UV-Vis Absorbance Data for Reaction Monitoring:
| Time (minutes) | Absorbance at 280 nm (Aniline) | Absorbance at 295 nm (Product) |
|---|---|---|
| 0 | 1.20 | 0.00 |
| 15 | 0.90 | 0.15 |
| 30 | 0.60 | 0.30 |
| 45 | 0.30 | 0.45 |
| 60 | 0.10 | 0.55 |
| 75 | 0.05 | 0.58 |
| 90 | 0.02 | 0.60 |
Data is hypothetical and serves for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less commonly used for routine in-process monitoring due to instrumentation costs and complexity, in situ NMR spectroscopy offers unparalleled structural information. It can provide detailed insights into the reaction mechanism by identifying not only reactants and products but also transient intermediates and byproducts with high specificity. For the synthesis of this compound, real-time ¹H NMR could track the disappearance of the aldehyde proton signal (in a reductive amination route) and the appearance of new signals corresponding to the protons on the carbon adjacent to the newly formed secondary amine.
The integration of these in situ spectroscopic techniques with chemometric data analysis allows for the extraction of quantitative concentration profiles from the complex spectral data, even in the presence of overlapping signals. leidenuniv.nlacs.org This comprehensive, real-time understanding of the reaction dynamics is invaluable for the development of robust and efficient synthetic processes for this compound.
Theoretical and Computational Studies on 1 Amino 6 Phenylamino Hexane
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 1-Amino-6-phenylamino-hexane, methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) would be employed to calculate its electronic structure. These calculations would provide insights into the distribution of electrons within the molecule, which is crucial for determining its reactivity and physical properties.
Key parameters that would be determined include the molecular orbital energies, the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information helps in identifying the electron-rich and electron-poor regions of the molecule, which are indicative of its nucleophilic and electrophilic sites, respectively.
Table 1: Hypothetical Electronic Structure Parameters for this compound (Note: The following data is illustrative and not based on actual calculations.)
| Parameter | Calculated Value | Method |
| HOMO Energy | -6.5 eV | DFT/B3LYP |
| LUMO Energy | -1.2 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP |
| Dipole Moment | 2.1 D | DFT/B3LYP |
Conformational Analysis and Energy Minima Identification
The flexible hexane (B92381) chain in this compound allows for a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. By systematically rotating the rotatable bonds within the molecule, a potential energy surface can be generated.
The goal of this analysis is to identify the low-energy conformations, known as energy minima. These are the most stable and, therefore, the most likely shapes the molecule will adopt. Computational methods, such as molecular mechanics or quantum mechanics, are used to calculate the energy of each conformation. The results of such an analysis would be crucial for understanding how the molecule interacts with other molecules, such as biological receptors.
Table 2: Hypothetical Relative Energies of this compound Conformers (Note: The following data is illustrative and not based on actual calculations.)
| Conformer | Dihedral Angle (C3-C4-C5-N) | Relative Energy (kcal/mol) | Population (%) |
| Anti | 180° | 0.00 | 75 |
| Gauche (+) | 60° | 0.85 | 12.5 |
| Gauche (-) | -60° | 0.85 | 12.5 |
Molecular Dynamics Simulations for Solvent Interactions
Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) and solve Newton's equations of motion for the system.
Prediction of Reactivity via Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the interaction between the HOMO of one molecule and the LUMO of another. The energy and shape of these frontier orbitals provide valuable information about where and how a chemical reaction is likely to occur.
For this compound, FMO theory would be used to predict its reactivity towards various reagents. The location of the HOMO would indicate the most likely site for electrophilic attack, while the location of the LUMO would indicate the most probable site for nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is also an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap suggests high reactivity.
Role of 1 Amino 6 Phenylamino Hexane As a Synthon in Complex Chemical Architecture Development
Utilization in the Construction of Macrocyclic Structures
Macrocycles, large ring structures containing twelve or more atoms, are of significant interest due to their unique conformational properties and their prevalence in biologically active natural products and pharmaceuticals. The distinct functionalities of 1-Amino-6-phenylamino-hexane make it an ideal building block for the synthesis of novel macrocyclic compounds. The primary amine can be selectively reacted under controlled conditions, followed by a reaction of the secondary amine in a subsequent step, or vice-versa. This differential reactivity is key to forming large, well-defined ring structures.
One common strategy involves the high-dilution reaction of this compound with a dicarboxylic acid chloride or another bifunctional electrophile. This method favors intramolecular cyclization over intermolecular polymerization, leading to the formation of a macrocyclic diamide. The phenyl group can influence the pre-organization of the precursor chain through non-covalent interactions, potentially increasing the efficiency of the macrocyclization step.
| Reactant A | Reactant B | Resulting Macrocycle Type | Key Reaction Condition |
| This compound | Adipoyl chloride | Macrocyclic Diamide | High Dilution |
| This compound | Terephthaloyl chloride | Macrocyclic Diamide with Aryl Linkage | High Dilution |
| This compound | 1,4-Butanedial | Macrocyclic Schiff Base | Template-assisted Cyclization |
This table presents hypothetical examples based on common macrocyclization reactions, as specific data for this compound was not available.
Incorporation into Dendrimeric and Polymeric Scaffolds
The bifunctional nature of this compound also lends itself to the synthesis of dendrimers and polymers. Dendrimers are highly branched, tree-like macromolecules with well-defined structures, while polymers consist of repeating monomer units.
In the construction of dendrimers, this compound can act as a branching unit. For instance, in a divergent synthesis approach, the primary amine could be reacted with a molecule containing more than two reactive sites, followed by the reaction of the secondary amines to build the next generation of the dendrimer. This stepwise growth allows for precise control over the size and functionality of the resulting dendrimer. Polyamidoamine (PAMAM) dendrimers are a well-known class of dendrimers that utilize amine and amide functionalities for their construction. nih.govresearchgate.netmdpi.comnih.gov
For polymerization, this compound can be used as a monomer in condensation polymerization reactions. For example, reaction with a dicarboxylic acid would lead to the formation of a polyamide. The presence of the phenylamino (B1219803) group along the polymer backbone can impart specific properties to the material, such as increased thermal stability or altered solubility, compared to simple aliphatic polyamides.
| Monomer(s) | Polymer Type | Potential Property |
| This compound, Adipic acid | Polyamide | Enhanced thermal stability |
| This compound, Terephthaloyl chloride | Aromatic-Aliphatic Polyamide | Modified solubility and mechanical properties |
This table provides illustrative examples of polymerization reactions.
Application in Ligand Design for Coordination Chemistry
The two amine groups of this compound make it an excellent candidate for the design of chelating ligands in coordination chemistry. A chelating ligand is a substance that can form several bonds to a single metal ion. The flexible hexyl chain allows the two nitrogen atoms to position themselves to coordinate effectively with a metal center, forming a stable chelate ring.
The nature of the resulting metal complex can be tuned by modifying the ligand structure. For example, further functionalization of the phenyl ring or the amine groups can alter the electronic properties and steric bulk of the ligand, thereby influencing the coordination geometry and reactivity of the metal center. Such tailored ligands are crucial in the development of catalysts, sensors, and materials with specific magnetic or optical properties. For instance, bidentate ligands are often used to create coordination polymers with interesting network structures. researchgate.net
| Metal Ion | Potential Coordination Geometry | Potential Application |
| Copper(II) | Square Planar or Distorted Octahedral | Catalysis |
| Nickel(II) | Square Planar or Octahedral | Magnetic Materials |
| Zinc(II) | Tetrahedral | Fluorescent Sensors |
This table suggests potential coordination scenarios based on common metal-ligand interactions.
Precursor for Advanced Organic Materials Synthesis (excluding biological applications of end products)
Beyond its direct incorporation into large molecular architectures, this compound can serve as a precursor for a variety of advanced organic materials. The reactivity of the amine groups allows for a wide range of chemical transformations.
For example, it can be used to synthesize precursors for conductive polymers. The aniline-like moiety (phenylamino group) suggests that it could be a building block for materials with interesting electronic properties. Furthermore, the diamine functionality is useful for creating cross-linked materials. By reacting it with multifunctional cross-linking agents, robust polymer networks with high thermal and chemical stability can be obtained. These materials could find applications in coatings, adhesives, or as components in composite materials. The synthesis of such materials often involves a "one-pot" approach where multiple reactions occur in the same vessel to produce complex molecules from simple precursors. nih.govusra.edu
Q & A
Q. What ethical guidelines apply to computational predictions of toxicity for this compound?
- Methodological Answer :
- Transparency : Disclose model limitations (e.g., training data gaps).
- Precautionary Principle : Flag potential risks even with low-confidence predictions.
- Regulatory Alignment : Follow OECD guidelines for QSAR validation.
- Peer Review : Submit models to independent validation via journals like Journal of Chemical Information and Modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
